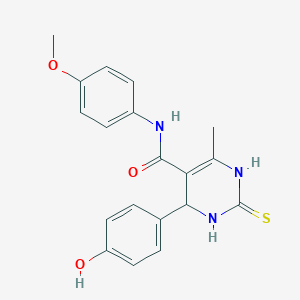
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as HMT or HMTA, is a chemical compound that has been extensively researched for its potential therapeutic applications. HMTA is a member of the thioxopyrimidine family of compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the development of cancer and neurodegenerative diseases. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been shown to possess a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in lab experiments is that it has been extensively studied and its properties are well understood. However, a limitation of using 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA is that it is a relatively complex molecule, which may make it difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA. One area of interest is in developing new synthetic methods for producing 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and related compounds. Another area of interest is in investigating the potential use of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA involves the reaction of 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, and 2-amino-4,6-dimethylthiopyrimidine with acetic anhydride and triethylamine as a catalyst. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. 4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamideA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H19N3O3S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-11-16(18(24)21-13-5-9-15(25-2)10-6-13)17(22-19(26)20-11)12-3-7-14(23)8-4-12/h3-10,17,23H,1-2H3,(H,21,24)(H2,20,22,26) |
InChI-Schlüssel |
CKDQDBKBPOSDFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-nitrophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B243011.png)
![9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B243013.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-4-iodo-1-methylpyrazole-3-carbohydrazide](/img/structure/B243016.png)
![4-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B243018.png)
![(4E)-4-[(4-methylnaphthalen-1-yl)methylidene]-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B243020.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B243021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B243022.png)
![(4E)-2-(3-fluorophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B243025.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(5-chloro-2-hydroxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B243033.png)
![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)